

Caylin-1 (CAS 1207480-88-3): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Caylin-1** (CAS 1207480-88-3), a Nutlin-3 analog with significant potential in cancer research. This document synthesizes available data on its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.

Core Compound Information

Caylin-1 is a synthetic small molecule that has garnered interest for its role as an inhibitor of the MDM2-p53 interaction. Its chemical and physical properties are summarized below.



Property	Value
CAS Number	1207480-88-3
Molecular Formula	C30H28Cl4N4O4
Molecular Weight	650.4 g/mol
Purity	>98%
Formulation	A crystalline solid
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]
SMILES	COc1ccc(c(OC(C)C)c1)C1=NINVALID-LINKINVALID-LINKN1C(=0)N1CCNC(=0)C1[1]
InChI Key	SOQGENPVVRSGAY-WUFINQPMSA-N[1]

Mechanism of Action and Biological Activity

Caylin-1 is structurally analogous to Nutlin-3, a well-characterized inhibitor of the MDM2-p53 interaction.[1][2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby negatively regulating its function. By binding to the p53-binding pocket of MDM2, **Caylin-1** disrupts this interaction, leading to the stabilization and activation of p53.[3] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Interestingly, Caylin-1 exhibits a dual effect on the human colon cancer cell line HCT116.[1][2]

- At high concentrations (IC₅₀ \approx 7 μ M), **Caylin-1** inhibits the growth of HCT116 cells, an effect attributed to its inhibition of the MDM2-p53 pathway.[1][2] This makes it approximately 7-fold less potent than Nutlin-3 in the same assay.[1][2]
- At low concentrations (≤ 1 μM), Caylin-1 paradoxically promotes the growth of HCT116 cells by about 20% compared to untreated cells.[1][2] The precise mechanism underlying this growth-promoting effect has not yet been elucidated.[1][2]

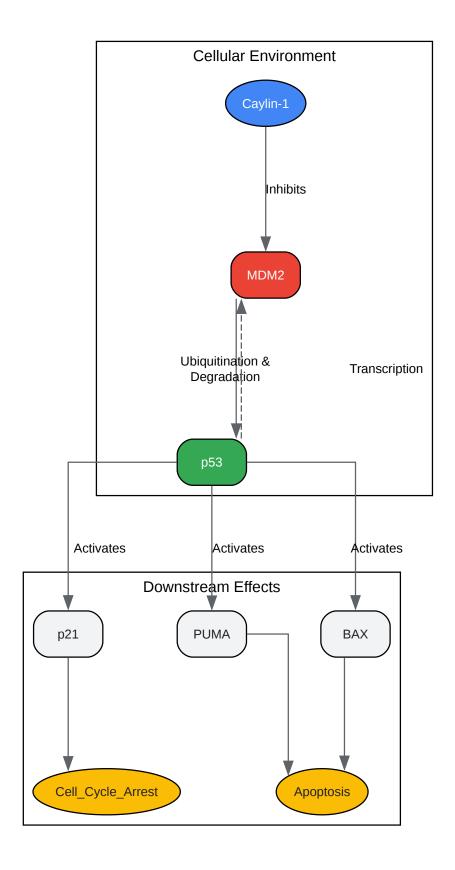


In addition to its primary target, **Caylin-1** has been reported to bind to the anti-apoptotic protein Bcl-XL, suggesting its potential for multi-target anticancer activity.[3]

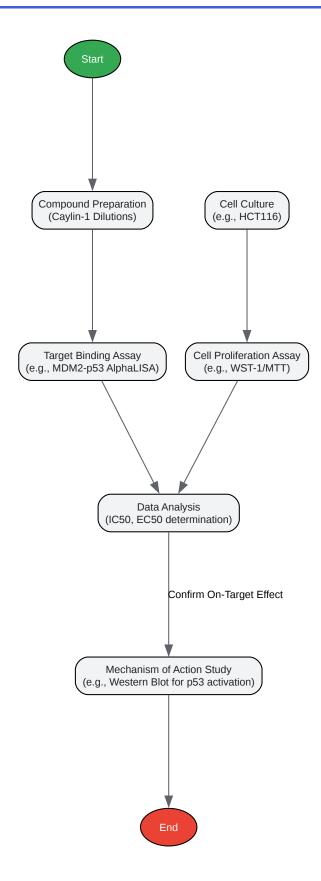
Signaling Pathway

The primary signaling pathway affected by **Caylin-1** at inhibitory concentrations is the p53 pathway, initiated by the disruption of the MDM2-p53 interaction.









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